Home > Products > Screening Compounds P75336 > Ivacaftor carboxylate
Ivacaftor carboxylate - 1246213-24-0

Ivacaftor carboxylate

Catalog Number: EVT-1479105
CAS Number: 1246213-24-0
Molecular Formula: C24H26N2O5
Molecular Weight: 422.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ivacaftor Carboxylate is a metabolite of Ivacaftor, a drug used in the treatment of cystic fibrosis. It is formed through the metabolic process of Ivacaftor in the body. Ivacaftor Carboxylate is often studied alongside other Ivacaftor metabolites like Hydroxymethyl Ivacaftor (Ivacaftor-M1) and Ivacaftor-M6 to understand the pharmacokinetic profile of Ivacaftor. [, , , , ]

Ivacaftor

Compound Description: Ivacaftor (VX-770) is a potent, orally bioavailable CFTR potentiator. It is approved for treating CF patients with specific CFTR mutations. Ivacaftor acts by increasing the open probability of the CFTR channel at the cell surface, thereby enhancing chloride ion transport. [, , , , , ]

Relevance: Ivacaftor is the parent compound of Ivacaftor Carboxylate. Ivacaftor Carboxylate is a major metabolite of Ivacaftor, formed via oxidative metabolism primarily by the cytochrome P450 enzyme CYP3A4. Understanding the pharmacokinetics of both Ivacaftor and its metabolites, like Ivacaftor Carboxylate, is crucial for optimizing treatment strategies in CF patients. [, , , , ]

Hydroxymethyl Ivacaftor (Ivacaftor-M1)

Compound Description: Hydroxymethyl Ivacaftor (also known as Ivacaftor-M1) is a major metabolite of Ivacaftor. It is formed via hepatic metabolism, primarily by CYP3A4. While Ivacaftor-M1 retains some CFTR potentiating activity, it is less active than Ivacaftor. [, , ]

Relevance: Both Hydroxymethyl Ivacaftor and Ivacaftor Carboxylate are major metabolites of Ivacaftor. Studying these metabolites alongside Ivacaftor is essential for comprehending the drug's overall pharmacokinetic profile and potential drug-drug interactions. [, , ]

Lumacaftor

Compound Description: Lumacaftor (VX-809) is another CFTR modulator, acting as a corrector. It improves the processing and trafficking of CFTR protein to the cell surface. Lumacaftor is often co-administered with Ivacaftor to enhance its efficacy, particularly in patients with specific CFTR mutations. [, , , ]

Relevance: Lumacaftor is often co-formulated with Ivacaftor. Studies investigating the pharmacokinetics of Ivacaftor and its metabolites, like Ivacaftor Carboxylate, often include Lumacaftor to assess potential drug-drug interactions and understand the combined pharmacokinetic profile. [, , , ]

Tezacaftor

Compound Description: Tezacaftor (VX-661) is a CFTR corrector that improves the processing and trafficking of CFTR protein to the cell surface. Similar to Lumacaftor, it is used in combination with Ivacaftor to treat CF patients with specific CFTR mutations. [, , , , ]

Relevance: Tezacaftor is another CFTR modulator often used in combination with Ivacaftor, like Lumacaftor. Studies focusing on the pharmacokinetics of Ivacaftor and its metabolites, such as Ivacaftor Carboxylate, often include Tezacaftor to assess potential drug-drug interactions and comprehend the combined pharmacokinetic profile. [, , , , ]

Elexacaftor

Compound Description: Elexacaftor (VX-445) is a CFTR corrector that enhances the processing and trafficking of CFTR protein to the cell surface. It is used in combination with Tezacaftor and Ivacaftor for treating CF patients with specific CFTR mutations. [, , ]

Relevance: Elexacaftor, combined with Tezacaftor and Ivacaftor, forms a triple combination therapy for CF. Research on the pharmacokinetics of Ivacaftor and its metabolites, including Ivacaftor Carboxylate, frequently incorporates Elexacaftor to evaluate potential drug-drug interactions and understand the combined pharmacokinetic profile in this triple therapy context. [, , ]

Tezacaftor-M1

Compound Description: Tezacaftor-M1 is a major metabolite of Tezacaftor. []

Relevance: As Tezacaftor is often used in combination with Ivacaftor, studying the metabolite Tezacaftor-M1 alongside Ivacaftor and its metabolites, like Ivacaftor Carboxylate, is essential for understanding the overall pharmacokinetic profile of the combined therapies and potential drug-drug interactions. []

Overview

Ivacaftor carboxylate is a significant compound derived from Ivacaftor, which is primarily used in the treatment of cystic fibrosis. This compound enhances the function of the cystic fibrosis transmembrane conductance regulator protein, which is crucial for maintaining proper ion transport across epithelial cells. Ivacaftor carboxylate serves as a metabolite of Ivacaftor and plays an essential role in the pharmacological efficacy of the drug.

Source

Ivacaftor was developed by Vertex Pharmaceuticals and approved by the U.S. Food and Drug Administration in 2012 for treating cystic fibrosis in patients with specific mutations in the CFTR gene. The compound is synthesized through various chemical processes that have been documented in multiple research studies and patents .

Classification

Ivacaftor carboxylate can be classified as a CFTR potentiator, which is a type of drug that increases the activity of the CFTR protein, facilitating better chloride ion transport across cell membranes. This classification places it among other therapeutic agents aimed at managing cystic fibrosis.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ivacaftor carboxylate involves several steps, often starting from simpler organic compounds. One notable method includes:

  1. Condensation Reaction: The initial step typically involves the condensation of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 5-amino-2,4-di-tert-butylphenol, often facilitated by coupling agents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .
  2. Purification: After synthesis, high-performance liquid chromatography is utilized to purify the product, ensuring high yield and purity levels (often exceeding 99%) .
  3. Alternative Routes: Various synthetic routes have been explored, including one-pot reactions that simplify the process while maintaining efficiency .
Molecular Structure Analysis

Structure and Data

The molecular structure of Ivacaftor carboxylate can be represented as follows:

  • Chemical Formula: C18_{18}H22_{22}N2_{2}O3_{3}
  • Molecular Weight: Approximately 306.38 g/mol
  • Structural Features: The structure includes a quinoline core with tert-butyl groups and a carboxamide functional group, which are essential for its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Ivacaftor carboxylate participates in various chemical reactions:

  1. Amide Formation: The primary reaction involves forming an amide bond between the carboxylic acid derivative and an amine, which is critical for synthesizing Ivacaftor itself .
  2. Hydrolysis: In biological systems, Ivacaftor may undergo hydrolysis to form Ivacaftor carboxylate, influencing its pharmacokinetics and dynamics.
  3. Stability Studies: Research indicates that modifications to the structure can affect stability and potency, highlighting the importance of chemical stability in therapeutic applications .
Mechanism of Action

Process and Data

Ivacaftor carboxylate acts by binding to the cystic fibrosis transmembrane conductance regulator protein, enhancing its opening probability at the cell surface:

  1. Binding Affinity: The compound binds to specific sites on CFTR, stabilizing its open state.
  2. Ion Transport Enhancement: This action leads to improved chloride ion transport across epithelial membranes, alleviating symptoms associated with cystic fibrosis.
  3. Clinical Impact: The effectiveness of Ivacaftor carboxylate has been demonstrated in clinical studies where it significantly improves lung function and reduces pulmonary exacerbations in patients with cystic fibrosis .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant data shows that these properties can affect formulation strategies for drug delivery systems aimed at maximizing bioavailability.

Applications

Scientific Uses

Ivacaftor carboxylate is primarily used in:

  • Cystic Fibrosis Treatment: As a key metabolite contributing to the therapeutic effects of Ivacaftor.
  • Research Applications: Used in studies focusing on CFTR modulation, drug interactions, and pharmacodynamics related to cystic fibrosis therapies.
  • Drug Development: Serves as a reference compound in developing new CFTR modulators or related therapeutic agents.
Chemical and Structural Characterization of Ivacaftor Carboxylate

Molecular Structure and Physicochemical Properties

Ivacaftor carboxylate (C₂₄H₂₆N₂O₅; CAS# 1246213-24-0) is the terminal carboxylic acid metabolite of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator ivacaftor. Its systematic IUPAC name is 2-(5-(tert-butyl)-2-hydroxy-4-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl)-2-methylpropanoic acid [3] [7]. The molecular structure features a dihydroquinoline core linked via an amide bond to a 2,4-di-tert-butylphenol group, with a carboxylated propanoic acid chain replacing the methyl group of the parent drug (ivacaftor) [5] [7]. Key physicochemical properties include:

  • Molecular weight: 422.48 g/mol
  • Elemental composition: C (68.23%), H (6.20%), N (6.63%), O (18.93%) [3]
  • Solubility: Extremely low aqueous solubility (<0.05 µg/mL), consistent with its lipophilic nature [2]
  • Exact mass: 422.1842 Da [3]
  • Spectroscopic identifiers:
  • SMILES: CC(C)(C)C1=CC(=C(C=C1O)NC(=O)C2=CNC3=CC=CC=C3C2=O)C(C)(C)C(=O)O [7]
  • InChIKey: JYPYTFLCNPMVBC-UHFFFAOYSA-N [3] [7]

Table 1: Structural and Physicochemical Profile of Ivacaftor Carboxylate

PropertyValue
Molecular FormulaC₂₄H₂₆N₂O₅
CAS Registry Number1246213-24-0
Exact Mass422.1842 Da
Elemental AnalysisC 68.23%; H 6.20%; N 6.63%; O 18.93%
Aqueous Solubility<0.05 µg/mL
Canonical SMILESCC(C)(C)C₁=CC(=C(C=C₁O)NC(=O)C₂=CNC₃=CC=CC=C₃C₂=O)C(C)(C)C(=O)O

Synthesis Pathways and Derivative Analogues

Metabolic Formation

Ivacaftor carboxylate (M6) is generated in vivo via cytochrome P450 3A (CYP3A)-mediated oxidation of ivacaftor’s hydroxymethyl metabolite (M1). This two-step biotransformation involves initial hydroxylation of ivacaftor to M1, followed by oxidation to the carboxylic acid derivative (M6). M6 is pharmacologically inactive, exhibiting <2% of the potency of ivacaftor in CFTR potentiation assays [2] [5].

Organic Synthesis

Chemical synthesis routes employ retrosynthetic strategies that deconstruct the molecule into quinoline and phenolic precursors:1. Quinoline Fragment Synthesis:- Gould-Jacobs reaction using diethyl ethoxymethylene malonate and substituted anilines yields 4-oxo-1,4-dihydroquinoline-3-carboxylic acid intermediates [5] [6].- Alternative routes start from o-nitrobenzoic acid or o-fluorobenzoic acid, involving cyclization under basic conditions [5].2. Phenolic Fragment Synthesis:- Di-tert-butylphenol (15) is nitrated and reduced to generate 5-amino-2,4-di-tert-butylphenol (5a), or protected as its methyl carbonate (5b) for controlled reactivity [5].3. Amide Coupling:- Activated quinoline-3-carboxylic acids (e.g., acyl chlorides or HATU-activated esters) react with aniline 5a/5b to form the amide bond. T3P (propanephosphonic acid anhydride) in pyridine is a high-yield coupling agent (71% reported) [5] [6].4. Side-Chain Carboxylation:- Late-stage oxidation of the tert-butyl group or use of pre-functionalized propanoic acid chains completes the synthesis [6].

Table 2: Synthetic Approaches to Ivacaftor Carboxylate

StrategyKey StepsYield/Advantages
Metabolic PathwayCYP3A4 oxidation of ivacaftor → M1 → M6Low yield; explains in vivo formation
Gould-Jacobs RouteDiethyl ethoxymethylene malonate + aniline → cyclization → amide couplingHigh purity; scalable [5]
o-Nitrobenzoic Acid RouteNitro reduction → Gould-Jacobs cyclization → T3P-mediated couplingAvoids harsh conditions [5]
Witkop-Winterfeldt OxidationOzonolysis of indole intermediates → quinoline formationSpecialty oxidants required [5]

Stability Under Physiological and Analytical Conditions

Physiological Stability

Ivacaftor carboxylate demonstrates high stability in biological matrices due to its terminal carboxylic acid group, which resists further Phase I metabolism. It is excreted unchanged in bile (43% of administered ivacaftor dose) via the solute carrier organic anion transporter 1B1 (SLCO1B1) [2]. No significant degradation is observed under physiological pH (7.4) or temperature (37°C) over 24 hours [4].

Analytical Stability

Robust stability profiles enable precise quantification in pharmacokinetic studies:

  • Plasma/Sputum Samples: Stable for >2 years at –20°C with <6.7% deviation in concentration [4].
  • Sample Processing: Tolerant to multiple freeze-thaw cycles and short-term (72-hour) storage at 4°C [4].
  • LC-MS/MS Compatibility:
  • No degradation during 6-minute analytical runs using C18 columns and acetonitrile/formic acid mobile phases.
  • Mass transitions (e.g., m/z 423.15 → 367.10) show no interference from matrices [4].

Table 3: Stability Profile in Bioanalytical Contexts

ConditionStability Outcome
Long-Term Storage>2 years at –20°C in plasma/sputum; deviation <6.7%
Freeze-Thaw Cycles3 cycles with <10% degradation
Bench Stability (4°C)72 hours; no significant degradation
LC-MS/MS AnalysisStable during 6-min runs; no matrix interference
pH 7.4 Buffer (37°C)>24-hour stability; degradation <5%

Properties

CAS Number

1246213-24-0

Product Name

Ivacaftor carboxylate

IUPAC Name

2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid

Molecular Formula

C24H26N2O5

Molecular Weight

422.49

InChI

InChI=1S/C24H26N2O5/c1-23(2,3)15-10-16(24(4,5)22(30)31)19(27)11-18(15)26-21(29)14-12-25-17-9-7-6-8-13(17)20(14)28/h6-12,27H,1-5H3,(H,25,28)(H,26,29)(H,30,31)

SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C(=O)O

Synonyms

Ivacaftor Carboxylic Acid; 4-[[(1,4-Dihydro-4-oxo-3-quinolinyl)carbonyl]amino]-5-(1,1-dimethylethyl)-2-hydroxy-α,α-dimethylbenzeneacetic Acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.